Cas no 2138568-96-2 (tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate)

Tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate is a specialized organic compound featuring a cyclopropyl group and an imidazole moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl ester group enhances stability and solubility, facilitating handling and purification. Its structural complexity, including the chiral center and functional diversity, allows for versatile applications in asymmetric synthesis and drug development. The compound’s imidazole ring contributes to potential bioactivity, while the cyclopropyl group may influence conformational rigidity. Suitable for controlled reactions, it serves as a key precursor in the preparation of biologically active molecules, offering synthetic flexibility for researchers in medicinal chemistry.
tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate structure
2138568-96-2 structure
Product Name:tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate
CAS No:2138568-96-2
MF:C15H25N3O2
MW:279.377903699875
CID:6084600
PubChem ID:165496693
Update Time:2025-11-06

tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate
    • 2138568-96-2
    • EN300-1141430
    • Inchi: 1S/C15H25N3O2/c1-5-12-17-8-9-18(12)10-15(16,11-6-7-11)13(19)20-14(2,3)4/h8-9,11H,5-7,10,16H2,1-4H3
    • InChI Key: PBOMXUUDERMKMF-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C(CN1C=CN=C1CC)(C1CC1)N)=O

Computed Properties

  • Exact Mass: 279.19467705g/mol
  • Monoisotopic Mass: 279.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 70.1Ų

tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate Pricemore >>

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tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate Related Literature

Additional information on tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate

tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate (CAS No. 2138568-96-2)

tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate, commonly referred to by its CAS number 2138568-96-2, is a complex organic compound with a diverse range of applications in the field of chemistry and materials science. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and an imidazole moiety. The presence of these functional groups makes it highly versatile and suitable for various chemical reactions and industrial processes.

The synthesis of tert-butyl 2-amino-2-cyclopropyl-3-(2-ethyl-1H-imidazol-1-yl)propanoate involves a series of carefully designed organic reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the production process, resulting in higher yields and improved purity. The compound's stability and reactivity make it an ideal candidate for use in pharmaceuticals, agrochemicals, and specialty chemicals.

One of the most notable applications of this compound is in the field of drug discovery. Its structure allows for the formation of bioactive molecules that can target specific biological pathways. For instance, studies have shown that derivatives of tert-butyl 2-amino groups can exhibit potent anti-inflammatory and antioxidant properties. These findings have sparked interest in exploring its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.

In addition to its pharmacological applications, tert-butyl 2-amino-containing compounds are also widely used in the synthesis of advanced materials. The cyclopropyl ring in the molecule contributes to its mechanical strength, making it suitable for applications in polymer science and nanotechnology. Recent research has highlighted its role in the development of high-performance polymers with enhanced thermal stability and mechanical durability.

The imidazole moiety in tert-butyl 2-amino-related compounds adds another layer of functionality. Imidazoles are known for their ability to form stable complexes with metal ions, which has led to their use in catalysis and coordination chemistry. This property has been leveraged in the design of new catalysts for industrial processes, such as olefin polymerization and hydrogenation reactions.

Looking ahead, the continued exploration of tert-butyl 2-amino-based compounds holds great promise for innovation across multiple disciplines. Researchers are actively investigating novel synthetic routes and functionalization strategies to unlock even more potential applications. The integration of computational chemistry techniques with experimental studies is expected to accelerate the discovery process, leading to breakthroughs in both academic research and industrial development.

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